Phccc

Übersicht

Beschreibung

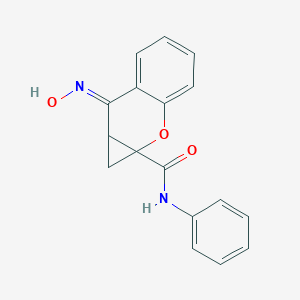

N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, commonly known as PHCCC, is a research compound that acts as a ligand for glutamate receptors. It is particularly known for being a positive allosteric modulator at the metabotropic glutamate receptor 4 (mGluR4) subtype and an agonist at the metabotropic glutamate receptor 6 (mGluR6). This compound has shown potential in various scientific research applications, including neurobiology and pharmacology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PHCCC involves the formation of the cyclopropa[b]chromen-1a-carboxamide structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclopropanation and subsequent modifications .

Industrial Production Methods

This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

PHCCC undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the hydroxyimino group.

Substitution: The phenyl group can be substituted with other functional groups to create derivatives of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and enhance the compound’s properties .

Wissenschaftliche Forschungsanwendungen

PHCCC has a wide range of scientific research applications, including:

Wirkmechanismus

PHCCC exerts its effects by modulating the activity of metabotropic glutamate receptors. As a positive allosteric modulator of mGluR4, it enhances the receptor’s response to glutamate, leading to increased neurotransmitter release and improved synaptic transmission. This modulation is crucial for its potential therapeutic effects in neurodegenerative diseases and anxiety disorders . Additionally, this compound acts as an agonist at mGluR6, further influencing glutamate signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

CPCCOEt: Another modulator of metabotropic glutamate receptors, but with different selectivity and effects.

Uniqueness

This compound’s uniqueness lies in its dual role as a positive allosteric modulator of mGluR4 and an agonist at mGluR6. This dual activity allows it to modulate glutamate signaling more effectively, making it a valuable tool for studying and potentially treating neuropsychiatric disorders .

Biologische Aktivität

PHCCC (N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is a selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This compound has gained attention in neuropharmacology due to its potential therapeutic effects in various neurological disorders, including pain management and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different models, and implications for clinical applications.

This compound selectively enhances the activity of mGluR4 receptors without directly activating them. This modulation occurs through an allosteric binding site distinct from the orthosteric site where agonists typically bind. Studies have shown that this compound can enhance the effects of agonists such as L-AP4 and (+)-PPG, leading to increased intracellular signaling pathways involving cAMP and calcium mobilization .

Key Findings:

- Selective Modulation : this compound exhibits no significant activity on other mGluR subtypes (mGluR2, mGluR3, mGluR5, etc.), making it a valuable tool for studying mGluR4 functions specifically .

- Neuroprotective Effects : In mixed cultures of cortical cells, this compound demonstrated neuroprotective properties against NMDA-induced excitotoxicity, reducing neuronal death significantly when administered at concentrations between 30–100 µM .

Efficacy in Pain Models

This compound has been evaluated in various pain models to assess its antihyperalgesic effects. Its ability to modulate mGluR4 has been linked to pain relief mechanisms, particularly in conditions characterized by chronic pain.

Case Studies:

- Intrathecal Administration : In animal models, intrathecal injection of this compound showed significant antihyperalgesic effects, indicating its potential as a treatment for pathological pain states .

- Chronic Pain Syndromes : Clinical studies involving patients with chronic pain syndromes demonstrated that this compound could modify pain perception and improve overall pain management outcomes .

Table 1: Summary of this compound's Biological Activities

Table 2: Concentration-Response Data for this compound

| Concentration (µM) | % Inhibition of Neuronal Death | IC50 (µM) |

|---|---|---|

| 30 | 25% | - |

| 50 | 40% | - |

| 100 | 60% | 3.4 |

Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent in treating neurological disorders:

- Neurodegenerative Diseases : The modulation of mGluR4 by this compound may offer protective effects against neurodegeneration, suggesting its utility in conditions like Alzheimer's disease and Parkinson's disease .

- Chronic Pain Management : By targeting specific receptors involved in pain pathways, this compound could provide a novel approach to managing chronic pain without the side effects associated with traditional analgesics .

Eigenschaften

CAS-Nummer |

177610-87-6 |

|---|---|

Molekularformel |

C17H14N2O3 |

Molekulargewicht |

294.30 g/mol |

IUPAC-Name |

(1aR,7E,7aR)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |

InChI |

InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-/t13-,17-/m1/s1 |

InChI-Schlüssel |

FPXPIEZPAXSELW-REIIWYCASA-N |

SMILES |

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 |

Isomerische SMILES |

C1[C@H]\2[C@@]1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4 |

Kanonische SMILES |

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PHCCC binds to an allosteric site on mGluR4, distinct from the glutamate binding site. This binding enhances the receptor's affinity for glutamate, thereby potentiating its activity. [, , , ]

ANone: this compound binding to mGluR4 leads to a variety of downstream effects, including:

- Inhibition of adenylyl cyclase activity: This reduces the production of cyclic AMP (cAMP), a key second messenger involved in various cellular processes. []

- Inhibition of the phosphatidylinositol-3-kinase (PI3K) pathway: This pathway plays a crucial role in cell growth, proliferation, and survival. []

- Modulation of neurotransmitter release: this compound, via mGluR4 activation, can inhibit the release of glutamate and GABA in specific brain regions. [, , , ]

- Neuroprotection: this compound has demonstrated neuroprotective effects in various models of neuronal injury, including those involving excitotoxicity and oxidative stress. [, , , , ]

A: While primarily acting as a PAM, some studies suggest this compound might possess partial agonist activity at mGluR4 at higher concentrations. []

ANone: The molecular formula of this compound is C17H12N2O3, and its molecular weight is 292.29 g/mol.

ANone: While the provided research doesn't delve deep into the spectroscopic characterization of this compound, techniques like NMR and IR spectroscopy have likely been employed to confirm its structure and study its interactions with mGluR4.

A: this compound has been administered via various routes in research settings, including intraperitoneal, subcutaneous, and intracerebroventricular injections. [, , , , ]

ANone: Research suggests this compound holds potential therapeutic value for conditions such as:

- Parkinson's disease: this compound has shown efficacy in reversing motor deficits in rodent models of Parkinson's disease. [, , , , ]

- Multiple sclerosis: this compound's ability to modulate immune responses and promote regulatory T cells points to potential applications in treating autoimmune diseases like multiple sclerosis. []

- Medulloblastoma: this compound has demonstrated antiproliferative effects on medulloblastoma cells and reduced tumor growth in animal models, highlighting its potential as an anticancer agent. []

- Anxiety and Depression: Studies show anxiolytic-like effects of this compound when injected into specific brain regions of rats, indicating potential therapeutic avenues for anxiety disorders. [, , ]

ANone: this compound faces certain limitations:

- Selectivity: While relatively selective for mGluR4, this compound may interact with other targets, especially at higher concentrations. [, , ]

- Potency: this compound exhibits relatively low potency compared to other mGluR4 PAMs, necessitating higher doses that could lead to off-target effects. [, ]

- Solubility and Bioavailability: this compound's poor water solubility and potentially limited bioavailability pose challenges for its therapeutic development. [, , ]

ANone: Future research on this compound should focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.